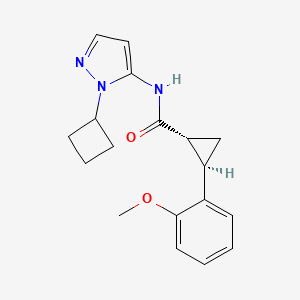![molecular formula C19H19N5O2 B7351775 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone is a chemical compound that has attracted significant attention from researchers due to its potential application in the field of medicine. The compound is commonly referred to as BPHM and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications.
Mechanism of Action
BPHM is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2 activity, BPHM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPHM has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BPHM has also been shown to have a low toxicity profile, making it a safe candidate for further research.
Advantages and Limitations for Lab Experiments
BPHM has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its unique biochemical and physiological properties make it a promising candidate for various scientific research applications. However, there are also some limitations to the use of BPHM in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research on BPHM. One potential application of the compound is in the treatment of cancer. BPHM has been shown to exhibit antitumor properties, and further research may reveal its potential as a cancer treatment. Another potential application of BPHM is in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound's anti-inflammatory properties make it a promising candidate for further research in this area. Additionally, further research may reveal additional biochemical and physiological properties of BPHM that could lead to new applications in the field of medicine.
Synthesis Methods
The synthesis of BPHM involves the reaction of 2-(tetrazol-1-yl)aniline with (R)-benzyl-4-hydroxypyrrolidin-1-yl-methanone in the presence of a base. The reaction yields BPHM as a white solid with a melting point of 220-222°C. The synthesis of BPHM has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Scientific Research Applications
BPHM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been extensively studied in vitro and in vivo, and its potential application in the treatment of various diseases has been explored.
properties
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-12-23(11-15(18)10-14-6-2-1-3-7-14)19(26)16-8-4-5-9-17(16)24-13-20-21-22-24/h1-9,13,15,18,25H,10-12H2/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJXVBPPYEDFS-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7351695.png)
![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B7351734.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B7351735.png)
![2-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,2,4-triazol-3-one](/img/structure/B7351737.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-thieno[2,3-c]pyridin-2-ylmethanone](/img/structure/B7351738.png)
![6-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7351753.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanone](/img/structure/B7351754.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-fluoro-1-benzofuran-2-yl)methanone](/img/structure/B7351769.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone](/img/structure/B7351781.png)